molecular formula C16H12ClN3O2 B5506736 N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide

Cat. No.: B5506736
M. Wt: 313.74 g/mol
InChI Key: NNUDWGORRRVRRW-VXLYETTFSA-N
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Description

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a cyanophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide typically involves the reaction of 3-chlorobenzaldehyde with 2-(2-cyanophenoxy)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows it to participate in a wide range of chemical reactions and interact with different molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-14-6-3-4-12(8-14)10-19-20-16(21)11-22-15-7-2-1-5-13(15)9-18/h1-8,10H,11H2,(H,20,21)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUDWGORRRVRRW-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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